4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide, also known as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, is used in Alzheimer's disease research. Its application in positron emission tomography (PET) allows for the quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This compound shows significantly decreased receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
PET Tracers for Neuropsychiatric Disorders
This compound is being studied as a PET radioligand, particularly for its application in neuropsychiatric disorders. It has shown potential as a reversible, selective, and high-affinity 5-HT1A receptor antagonist with high brain uptake, slow brain clearance, and stability to defluorination, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Serotonin 1A Receptor Imaging
The compound has been evaluated for its use in imaging serotonin 1A receptors in humans. It has been compared with other PET radioligands, demonstrating specific characteristics and potentials in serotonin receptor imaging. Its role in this area is crucial for understanding and diagnosing various psychiatric and neurological disorders (Choi et al., 2015).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
In the context of chronic myelogenous leukemia treatment, this compound's derivatives have been studied for their metabolism in patients. Understanding the metabolic pathways of such antineoplastic tyrosine kinase inhibitors is crucial for optimizing their therapeutic efficacy and managing adverse effects (Gong et al., 2010).
Dopamine D(3) Receptor Ligands
The compound has been modified to create potent and selective dopamine D(3) receptor ligands. These modifications have led to the identification of high-affinity D(3) ligands, which are important for the development of new treatments for disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-32-24-7-3-2-6-22(24)29-13-15-30(16-14-29)23(20-5-4-12-27-17-20)18-28-25(31)19-8-10-21(26)11-9-19/h2-12,17,23H,13-16,18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHSDGGRSCYUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.